2,7-Dinitro-9-fluorenone

Descripción general

Descripción

2,7-Dinitro-9-fluorenone is an organic compound characterized by its yellow crystalline appearance and strong odor. It is known for its high thermal stability and explosive properties, making it a high-energy density material. This compound is used in various applications, including pyrotechnics and explosives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,7-Dinitro-9-fluorenone can be synthesized through the nitration of 9-fluorenone. The process involves the introduction of nitro groups into the fluorenone structure using nitrating agents such as nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Dinitro-9-fluorenone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrides or catalytic hydrogenation.

Oxidation: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a suitable catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

Reduction: Amino derivatives of this compound.

Oxidation: Nitroso and hydroxylamine derivatives.

Substitution: Various substituted fluorenone derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antiviral Activity

2,7-Dinitro-9-fluorenone serves as an intermediate in the synthesis of Tilorone, a drug known for its broad-spectrum antiviral activity. Tilorone acts as an interferon inducer and has been studied for its efficacy against various viral infections, including those caused by coronaviruses like MERS-CoV and SARS-CoV-2. The synthesis of Tilorone from this compound involves multiple steps that enhance its bioavailability and therapeutic potential .

2. Urea Transport Inhibition

Research has identified derivatives of this compound as potential inhibitors of urea transporters (UT-A1 and UT-B), which are targets for the development of salt-sparing diuretics. Structure-activity relationship studies have shown that modifications at the 2 and 7 positions significantly affect the inhibitory potency of these compounds. The most potent analogs exhibit IC50 values around 1 μM, indicating their potential utility in treating conditions related to urea transport dysfunction .

Material Science Applications

1. Photoconductive Materials

The compound is utilized in the development of photoconducting materials due to its ability to absorb light and facilitate charge transport. This property is critical for applications in organic photovoltaics and photodetectors .

2. Dyes and Pigments

As a precursor in dye synthesis, this compound contributes to the production of various dyes used in textiles and coatings. Its chemical structure allows for modifications that enhance color properties and stability .

Analytical Chemistry Applications

1. Electrochemical Sensors

Recent studies have employed this compound in electrochemical sensors for detecting metal ions in environmental samples. The compound's electrochemical properties enable sensitive detection methods that are crucial for monitoring pollution levels .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,7-Dinitro-9-fluorenone involves its interactions at the molecular level. The compound can undergo electron transfer reactions, leading to the formation of various reactive intermediates. These intermediates can interact with other molecules, altering their chemical structure and properties. The specific molecular targets and pathways depend on the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dinitrofluorenone

- 2,7-Dihydroxy-9-fluorenone

- 2,7-Dinitrofluorenone

Uniqueness

2,7-Dinitro-9-fluorenone is unique due to its specific substitution pattern and high-energy density properties. Compared to other similar compounds, it exhibits distinct reactivity and stability, making it suitable for specialized applications in pyrotechnics and explosives.

Actividad Biológica

2,7-Dinitro-9-fluorenone (DNF) is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of DNF, supported by relevant data and case studies.

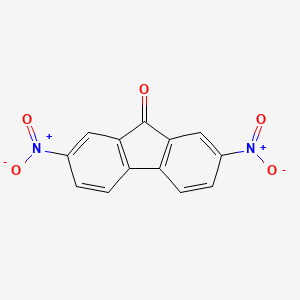

1.1 Structural Characteristics

This compound is characterized by its fluorenone backbone with two nitro groups at the 2 and 7 positions. This structure is crucial for its reactivity and biological interactions. The carbonyl group at the 9-position plays a significant role in its biological activity, particularly in inhibiting urea transporters.

1.2 Synthesis

The synthesis of DNF typically involves the nitration of 9-fluorenone using nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure selective substitution. The following table summarizes the synthetic routes:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 9-Fluorenone | Nitration | Formation of DNF |

| 2 | Recrystallization | Solvent (e.g., ethanol) | Purification of DNF |

2.1 Interaction with Cellular Components

DNF exhibits significant effects on cellular processes, including modulation of cell signaling pathways and gene expression. Its ability to form π-complexes with various electron donors enhances its interaction with cellular components, leading to altered cellular functions.

- Electrochemical Properties : DNF has been shown to affect the electrochemical properties of cells when immobilized on multi-walled carbon nanotubes (MWCNTs). This immobilization allows for targeted interactions that can influence redox balance and metabolic pathways .

2.2 Inhibition of Urea Transporters

Recent studies have identified DNF as an inhibitor of urea transporters UT-A1 and UT-B, with an IC50 value around 1 μM . This inhibition is attributed to the carbonyl moiety at C9, which is essential for binding to the transporters.

3.1 Redox Reactions

The molecular mechanism underlying the biological activity of DNF involves its redox properties, allowing it to participate in electron transfer reactions within cells. This capability facilitates interactions with various biomolecules, leading to changes in their functional states.

- Complex Formation : DNF can form stable complexes with other molecules, such as tetrathiafulvalene, which are critical for its application in sensor technology.

3.2 Subcellular Localization

The localization of DNF within cells is influenced by its interactions with specific targeting signals and post-translational modifications. Its ability to be directed towards particular organelles enhances its efficacy in modulating cellular functions.

4.1 High-Throughput Screening

A high-throughput screening approach identified symmetrical 2,7-disubstituted fluorenones as novel inhibitors of urea transporters . The structure-activity relationship analysis revealed:

- The necessity of the carbonyl group at C9 for UT inhibition.

- Steric limitations imposed by substituents at C2 and C7.

- The importance of a crescent-shaped molecular structure for optimal activity.

4.2 Metabolic Stability Studies

In vitro studies demonstrated that DNF undergoes metabolism in hepatic microsomes primarily through reductase activity, leading to subsequent elimination . The metabolic pathway suggests that carbonyl reduction plays a significant role in its bioactivity.

5. Conclusion

The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its ability to inhibit urea transporters and interact with cellular components underscores its significance in biochemical research and applications. Further exploration into its mechanisms and potential therapeutic uses could pave the way for new treatments targeting urea transport-related disorders.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,7-Dinitro-9-fluorenone, and what purity levels are typically achievable?

- Methodological Answer : Synthesis typically involves nitration of 9-fluorenone using mixed nitric-sulfuric acid under controlled temperature (0–5°C). Purification is achieved via recrystallization from dimethylformamide (DMF) or ethanol. Commercial batches (e.g., Aldrich) report purity levels of ≥97% (HPLC), with elemental analysis confirming carbon (55.7–59.8%) and nitrogen (9.9–10.7%) content . Researchers should validate purity using melting point analysis (literature range: 183–185°C) and cross-check with Certificates of Analysis (COA) by submitting batch-specific requests to suppliers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- UV-Vis : Strong absorbance in the 300–400 nm range due to nitro-aromatic conjugation .

- FTIR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups. A carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .

- NMR : H NMR in DMSO-d₆ shows aromatic protons as doublets (δ 8.2–8.5 ppm) and a singlet for the ketone proton (δ absent due to nitro deshielding) .

- Mass Spectrometry : Molecular ion peak at m/z 270.21 (C₁₃H₆N₂O₅) with fragmentation patterns reflecting nitro group loss .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mutagenicity data for this compound across different bacterial reverse mutation assays?

- Methodological Answer : Discrepancies in mutagenicity (e.g., Salmonella TA98 strain: 10 ng/plate vs. 1250 ng/tube in E. coli) may arise from metabolic activation differences or nitroreductase enzyme variability . To resolve:

- Use standardized S9 liver homogenate for metabolic activation.

- Compare results under both aerobic and anaerobic conditions to assess nitro group reduction pathways.

- Cross-validate with Ames II assay to account for frameshift vs. base-pair substitution mechanisms .

Q. What strategies are recommended for optimizing the electron-accepting properties of this compound in organic semiconductor applications, considering its nitro group positioning?

- Methodological Answer : The para-positioned nitro groups enhance electron affinity but may sterically hinder π-stacking. Strategies include:

- Co-crystallization : Blend with donor molecules (e.g., tetrathiafulvalene) to form charge-transfer complexes, monitored via UV-Vis quenching and X-ray diffraction .

- Derivatization : Introduce electron-withdrawing substituents (e.g., cyano groups) at the 4-position to amplify electron-deficient character without disrupting conjugation .

- Doping : Incorporate into polymer matrices (e.g., P3HT) and measure hole/electron mobility using space-charge-limited current (SCLC) models .

Q. How should researchers address solubility challenges when designing photophysical studies of this compound in non-polar solvents?

- Methodological Answer : The compound is insoluble in water and poorly soluble in hydrocarbons. Solutions:

- Use polar aprotic solvents (DMF, DMSO) for UV-Vis and fluorescence studies, noting solvent effects on λmax .

- For non-polar systems, employ sonication or heating (≤60°C) to enhance dispersion in toluene, followed by dynamic light scattering (DLS) to confirm colloidal stability .

- Consider synthesizing soluble derivatives (e.g., this compound oxime) for comparative studies .

Propiedades

IUPAC Name |

2,7-dinitrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N2O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVGAFBXTXDYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N2O5 | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025163 | |

| Record name | 2,7-Dinitro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,7-dinitro-9h-fluoren-9-one is a light green solid. Used a photo conducting material. (NTP, 1992), Light green solid; [CAMEO] Yellow to brown crystalline powder; [Acros Organics MSDS] | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dinitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2,7-Dinitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31551-45-8 | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dinitro-9-fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31551-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dinitrofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031551458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dinitro-9-fluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dinitro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dinitro-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DINITRO-9-FLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33RLL32YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

554 to 563 °F (NTP, 1992) | |

| Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.